REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]2([CH2:17][C:16]3[CH:18]=[C:19]([CH3:22])[CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.ClC(OC(Cl)C)=O>ClCCl>[CH3:22][C:19]1[CH:20]=[CH:21][C:15]2[O:14][C:11]3([CH2:10][CH2:9][NH:8][CH2:13][CH2:12]3)[CH2:17][C:16]=2[CH:18]=1
|
Name
|
1′-benzyl-5-methyl-3H-spiro[1-benzofuran-2,4′-piperidine]
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)C
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed i
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (3 ml)
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
the residue treated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (1 ml)
|
Type
|
ADDITION
|
Details
|
Water (25 ml) was added
|
Type
|
ADDITION
|
Details
|
pH was adjusted to 10 by addition of 2 M aq. NaOH
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (2×25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC2=C(CC3(CCNCC3)O2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |